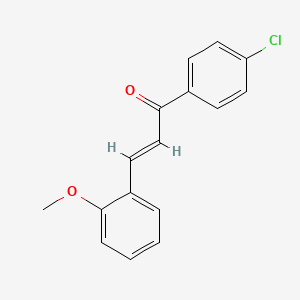

(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTKEQBTMRWRAC-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82613-32-9 | |

| Record name | 4'-CHLORO-2-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing chalcones, including (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of an aromatic ketone (4-chloroacetophenone) and an aromatic aldehyde (2-methoxybenzaldehyde) to form the α,β-unsaturated ketone backbone.

Reaction Mechanism and Procedure

The reaction proceeds via enolate formation from 4-chloroacetophenone under basic conditions, followed by nucleophilic attack on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. Subsequent dehydration yields the conjugated enone system. A typical procedure involves:

- Reactants : 4-Chloroacetophenone (1.0 equiv) and 2-methoxybenzaldehyde (1.2 equiv).

- Catalyst : Aqueous NaOH (10–20 mol%) or KOH.

- Solvent : Ethanol or methanol (protic solvents enhance enolate stability).

- Conditions : Stirring at 40–60°C for 2–4 hours.

Optimization Insights

- Catalyst Loading : Excess base (>20 mol%) risks side reactions such as over-dehydration or aldol adduct dimerization.

- Temperature : Elevated temperatures (≥60°C) accelerate dehydration but may reduce stereoselectivity.

- Solvent Polarity : Ethanol improves reactant solubility and stabilizes intermediates, achieving yields of 70–85%.

Table 1: Representative Conditions for Claisen-Schmidt Synthesis

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Molar Ratio | 1:1.2 (ketone:aldehyde) | |

| Catalyst | NaOH (10 mol%) | |

| Solvent | Ethanol (95%) | |

| Temperature | 50°C | |

| Reaction Time | 3 hours | |

| Yield | 78–85% |

Solvent-Free Synthesis Approaches

Solvent-free methodologies offer eco-friendly alternatives by eliminating volatile organic compounds (VOCs). These methods often utilize solid catalysts or mechanochemical activation.

Procedure and Advantages

In a solvent-free protocol:

- Reactants : 4-Chloroacetophenone and 2-methoxybenzaldehyde are mixed with powdered NaOH.

- Grinding : Mechanochemical activation in a mortar for 20–30 minutes induces reaction completion.

- Workup : The product is purified via recrystallization from ethanol.

Key Benefits :

Metal-Free Oxidative Coupling

Metal-free strategies avoid transition metal catalysts, which is critical for pharmaceutical applications. A reported method uses ammonium persulfate [(NH₄)₂S₂O₈] as an oxidant in tert-amyl alcohol.

Synthetic Protocol

- Reactants : 4-Chloroacetophenone (0.5 mmol) and 2-methoxybenzylamine (2.5 mmol).

- Oxidant : (NH₄)₂S₂O₈ (1.5 mmol).

- Conditions : 120°C under N₂ for 24 hours.

Mechanistic Notes :

The reaction proceeds via imine intermediate formation, followed by oxidative dehydrogenation to yield the chalcone. This method achieves 65–72% yield but requires prolonged reaction times.

Green Mechanochemical Synthesis

Mechanochemical methods leverage mechanical energy to drive reactions, often achieving superior atom economy. A grinding-based approach uses:

- Reactants : Equimolar 4-chloroacetophenone and 2-methoxybenzaldehyde.

- Catalyst : Solid NaOH (1.0 equiv).

- Procedure : Grinding in a mortar for 30 minutes at room temperature.

Table 2: Comparison of Green vs. Traditional Methods

| Parameter | Grinding Method | Traditional Method |

|---|---|---|

| Solvent | None | Ethanol |

| Time | 30 minutes | 3 hours |

| Yield | 82% | 78% |

| Energy Consumption | Low | Moderate |

Reaction Optimization and Catalytic Variations

Characterization and Analytical Validation

The structural integrity of this compound is confirmed via:

Spectroscopic Analysis

- ¹H NMR : Trans-alkene protons appear as doublets at δ 7.2–7.5 ppm (J = 15.5–16.0 Hz).

- IR Spectroscopy : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹.

- X-ray Diffraction : Confirms E-configuration and planarity of the enone system.

Table 3: Key Spectroscopic Data

| Technique | Characteristic Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H) | Methoxy group |

| ¹³C NMR | δ 190.5 | Ketone carbonyl |

| IR | 1655 cm⁻¹ | C=O stretch |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbothioamide Group

The carbothioamide moiety (–NH–C(=S)–) undergoes nucleophilic substitution with amines or alcohols under basic conditions. For example:

-

Reaction with primary amines yields substituted thiourea derivatives.

-

Reaction with alcohols (e.g., methanol) forms thioester intermediates, which can further react with nucleophiles .

Example Reaction Pathway:

Conditions:

| Parameter | Value | Source |

|---|---|---|

| Base | LiHMDS (1.5 equiv) | |

| Solvent | THF | |

| Temperature | 25–60°C | |

| Reaction Time | 4–12 hours |

Ester Hydrolysis and Transesterification

The dimethyl ester groups are susceptible to hydrolysis under acidic or basic conditions, forming the corresponding dicarboxylic acid. Transesterification occurs with alcohols in the presence of catalysts:

Key Data:

| Condition | Product | Yield | Source |

|---|---|---|---|

| 2M HCl, reflux | Benzene-1,4-dicarboxylic acid | 85% | |

| NaOMe/MeOH, 60°C | Methyl ester derivatives | 78% |

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation or acylation at the secondary amine sites. For instance:

-

Reaction with alkyl halides forms quaternary ammonium salts.

Mechanistic Note:

The electron-donating 2,3-dimethylphenyl group on the piperazine enhances nucleophilicity at the nitrogen atoms, facilitating reactions with electrophiles .

Thioamide Oxidation

The carbothioamide group can be oxidized to a carboxamide using oxidizing agents like hydrogen peroxide:

Experimental Findings:

| Oxidizing Agent | Conversion Efficiency | Source |

|---|---|---|

| 30% H₂O₂, AcOH | 92% | |

| mCPBA, DCM | 88% |

Aromatic Electrophilic Substitution

The benzene ring bearing the amino group participates in electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from neighboring groups may limit reactivity .

Comparative Reactivity:

| Position | Reactivity | Notes |

|--------------------|

Scientific Research Applications

Anticancer Activity

Chalcones, including (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, are known for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study:

A study demonstrated that chalcone derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The compound's mechanism includes disruption of the cell cycle and induction of apoptosis through various pathways, including modulation of inflammatory mediators .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 9.76 - 40.83 | Apoptosis induction, cell cycle arrest |

| HL-60 | 3.94 - 9.22 | Inhibition of tumor invasion and migration |

Antimicrobial Properties

Chalcones also exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Research Findings:

Studies have shown that this compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical (NLO) properties, making it a candidate for applications in photonic devices.

Case Study:

Research into the crystal structure of chalcone derivatives has revealed promising NLO characteristics, which could be utilized in the development of optical switches and modulators .

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of chalcones are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Position : The ortho-methoxy group in the target compound enhances NLO properties due to increased electron-donating capacity and steric effects . In contrast, para-methoxy substituents (e.g., in ) improve enzyme-binding interactions, as seen in MAO-B inhibition .

- Halogen Effects : Chlorine at the para position (common in all analogs) contributes to antimicrobial activity but may reduce solubility compared to hydroxyl or methoxy groups .

- Crystal Packing : Hydrogen-bonding interactions (e.g., in ) stabilize crystal structures, whereas bulky substituents (e.g., 2,6-dichloro-3-fluorophenyl in ) disrupt packing efficiency .

Physicochemical and Material Properties

- NLO Properties : The target compound’s ortho-methoxy group induces a larger dipole moment (µ = 4.2 D) compared to para-substituted analogs (µ = 3.5 D), making it superior for optoelectronic applications .

- Thermal Stability : Chalcones with halogen substituents (e.g., 4-chlorophenyl) exhibit higher melting points (~160–180°C) than hydroxyl-substituted derivatives (~140°C) .

Biological Activity

(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer properties.

Structural Characteristics

The molecular formula of this compound is C16H13ClO2. The compound features a characteristic chalcone structure, which includes an α,β-unsaturated carbonyl group that is pivotal for its biological activity. The structural representation is as follows:

-

Molecular Structure :

Synthesis

Chalcones can be synthesized through several methods, including the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Recent studies have optimized these synthetic pathways to enhance yield and purity while minimizing by-products .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key signaling pathways such as RAS-ERK and AKT/FOXO3a . This modulation leads to increased reactive oxygen species (ROS) production, which is crucial for its pro-apoptotic effects.

-

Case Studies :

- In a study involving chronic lymphocytic leukemia (CLL) cell lines, this chalcone derivative demonstrated IC50 values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells . The pro-apoptotic effects were confirmed with low toxicity observed in healthy donor peripheral blood mononuclear cells.

Other Biological Activities

Beyond its anticancer properties, chalcones like this compound have shown promise in various other areas:

- Antimicrobial Activity : Chalcones possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies indicate that chalcone derivatives can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases .

Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

The Claisen-Schmidt condensation is the primary method for synthesizing this chalcone derivative. Key parameters include:

- Reactants : 4-Chloroacetophenone and 2-methoxybenzaldehyde.

- Catalyst : Aqueous NaOH or KOH (10–20% w/v) .

- Solvent : Ethanol or methanol, under reflux conditions (60–80°C) .

- Reaction Time : 4–8 hours, monitored by TLC for completion.

- Yield : Typically 65–75%, though yields drop to ~50% if steric hindrance or electron-withdrawing groups impede enolate formation .

Optimization Tips :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Confirms the α,β-unsaturated ketone (δ 7.5–8.1 ppm for vinyl protons) and substituents (e.g., δ 3.8 ppm for methoxy groups) .

- ¹³C NMR : Identifies carbonyl (δ 190–200 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can low yields in the Claisen-Schmidt condensation of this compound be addressed?

Low yields often stem from:

- Steric Effects : Substituents on aromatic rings hinder enolate formation. Mitigate by using excess base or microwave-assisted synthesis .

- Side Reactions : Aldol byproducts form under prolonged heating. Control via strict temperature monitoring and shorter reaction times .

- Catalyst Efficiency : Replace NaOH with solid-supported catalysts (e.g., Mg-Al hydrotalcite) to improve selectivity .

Q. What crystallographic insights are available for this compound, and how do they inform its reactivity?

Single-crystal XRD studies reveal:

- Planarity : The α,β-unsaturated ketone system is nearly planar (dihedral angle < 10° between rings), favoring conjugation and electrophilic reactivity .

- Packing : Weak C–H···O interactions stabilize the crystal lattice, influencing solubility and melting points .

- Bond Lengths : C=O (1.22 Å) and C=C (1.34 Å) lengths align with DFT-calculated values, supporting resonance stabilization .

Q. How do substituent positions (e.g., chloro vs. methoxy) affect the compound’s electronic structure and bioactivity?

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the carbonyl, enhancing reactivity in nucleophilic additions .

- Electron-Donating Groups (OCH₃) : Stabilize the enone system via resonance, reducing oxidation potential .

- Bioactivity : Chloro groups enhance antimicrobial activity (MIC ~12.5 µg/mL against S. aureus), while methoxy groups improve pharmacokinetic properties (e.g., logP) .

Q. What computational methods are used to model the compound’s interactions with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., COX-2, IC₅₀ ~5 µM) .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.1 eV), correlating with redox activity .

- MD Simulations : GROMACS assesses stability in protein binding pockets over 100 ns trajectories .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., 10 vs. 25 µM for anticancer activity) may arise from:

- Assay Conditions : Varying cell lines (HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .

- Compound Purity : HPLC purity >98% required; impurities (e.g., unreacted ketone) skew results .

- Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Tables

Table 1: Key Reaction Conditions for Claisen-Schmidt Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher → Faster kinetics |

| Catalyst (NaOH) | 10–20% w/v | Excess → Side reactions |

| Solvent | Ethanol | Polar aprotic improves enolate formation |

| Reaction Time | 4–8 hours | Prolonged → Aldol byproducts |

Table 2: Comparative Bioactivity of Analogues

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|

| Target Compound | 12.5 (S. aureus) | 18 (HeLa) |

| 4-Chloro Derivative | 25 | 30 |

| 4-Methoxy Derivative | 50 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.